Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate
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Overview
Description
Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate is a chemical compound with the molecular formula C12H9BrFNO2 and a molecular weight of 298.11 g/mol . This compound is characterized by the presence of a quinoline ring substituted with bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate typically involves the esterification of 2-(6-bromo-8-fluoro-3-quinolyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents on the quinoline ring enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-8-fluoro-3-quinolyl)acetate
- Methyl 2-(6-bromo-8-chloro-3-quinolyl)acetate
- Methyl 2-(6-bromo-8-methyl-3-quinolyl)acetate
Uniqueness
Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(6-bromo-8-fluoroquinolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c1-17-11(16)3-7-2-8-4-9(13)5-10(14)12(8)15-6-7/h2,4-6H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDHPCXOWEKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC(=CC(=C2N=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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